Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with an amino group, a bromophenyl group, and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate: Similar structure but with the bromophenyl group at a different position.
Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate is unique due to the presence of both an amino group and a bromophenyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research applications .
Biological Activity
Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its cyclobutane core, an amino group, and a bromophenyl substituent. The presence of the bromine atom enhances the compound's lipophilicity and alters its reactivity, which can influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H14BrN O2 |
Molecular Weight | 284.15 g/mol |
Purity | ≥ 95% |
CAS Number | 1888762-82-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's amino group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
Potential Targets
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound could interact with neurotransmitter receptors, potentially affecting neurological functions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. In particular, it has shown activity against Mycobacterium tuberculosis, as demonstrated in high-throughput screening assays.
Study | MIC (µM) | Target Pathogen |
---|---|---|
High-throughput screening | 6.3 - 2.0 | Mycobacterium tuberculosis |
This compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new anti-tubercular agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
Cell Line | Inhibition (%) at 10 µM |
---|---|
Caco-2 | 65% |
MDA-MB-231 | 50% |
PANC-1 | 55% |
These findings indicate that the compound may target critical pathways involved in cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the cyclobutane ring or the phenyl group can significantly impact potency and selectivity against specific targets.
Comparative Analysis with Analog Compounds
Comparative studies with analogs such as Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate have highlighted the importance of halogen substitution in modulating activity:
Compound | Activity Profile |
---|---|
This compound | Moderate anti-tubercular and anticancer activity |
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate | Enhanced stability but lower biological activity |
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
MODZAEOIOWCAOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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